r-Omeprazole r-Omeprazole (R)-Omeprazole is the inactive isomer of omeprazole, a gastric proton-pump inhibitor. A stereoselective hydroxylation of (R)-omeprazole is mediated primarily by cytochrome P450 (CYP) 2C19, whereas CYP3A4 favors sulfoxidation of the active (S)-enantiomer (esomeprazole magnesium,). (R)-Omeprazole has been shown to act as a reversible direct-acting and metabolism-dependent inhibitor of CYP2C19 in pooled human liver microsomes (IC50 = 8.1 µM).
Brand Name: Vulcanchem
CAS No.: 161796-77-6
VCID: VC0026156
InChI: InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m1./s1
SMILES: CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na]
Molecular Formula: C17H19N3NaO3S
Molecular Weight: 368.4

r-Omeprazole

CAS No.: 161796-77-6

Cat. No.: VC0026156

Molecular Formula: C17H19N3NaO3S

Molecular Weight: 368.4

* For research use only. Not for human or veterinary use.

r-Omeprazole - 161796-77-6

Specification

Description (R)-Omeprazole is the inactive isomer of omeprazole, a gastric proton-pump inhibitor. A stereoselective hydroxylation of (R)-omeprazole is mediated primarily by cytochrome P450 (CYP) 2C19, whereas CYP3A4 favors sulfoxidation of the active (S)-enantiomer (esomeprazole magnesium,). (R)-Omeprazole has been shown to act as a reversible direct-acting and metabolism-dependent inhibitor of CYP2C19 in pooled human liver microsomes (IC50 = 8.1 µM).
CAS No. 161796-77-6
Molecular Formula C17H19N3NaO3S
Molecular Weight 368.4
Standard InChI InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m1./s1
Standard InChI Key HVAJOLFRLWQQQL-GJFSDDNBSA-N
SMILES CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na]
Appearance Assay:≥98%A crystalline solid

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